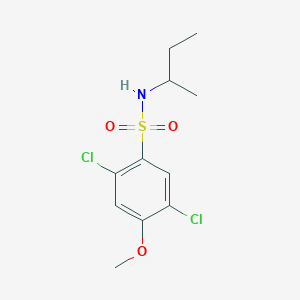

N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3S/c1-4-7(2)14-18(15,16)11-6-8(12)10(17-3)5-9(11)13/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZMKMLCOZOELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2,5-Dichloro-4-Methoxybenzenesulfonyl Chloride

The synthesis begins with the preparation of 2,5-dichloro-4-methoxybenzenesulfonyl chloride, a reactive intermediate critical for subsequent amination. Chlorination of 4-methoxybenzenesulfonic acid using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110–130°C introduces chlorine atoms at the 2- and 5-positions. This step is typically conducted under microwave irradiation to enhance reaction efficiency, achieving conversions exceeding 90% within 2 hours. The resulting sulfonyl chloride is isolated via vacuum distillation and characterized by NMR ( 7.82 ppm, aromatic protons) and FT-IR (1375 cm⁻¹, S=O stretch).

Amination with Butan-2-amine

Coupling the sulfonyl chloride with butan-2-amine proceeds via nucleophilic substitution. In a representative procedure, butan-2-amine (1.2 equiv) is added dropwise to a solution of 2,5-dichloro-4-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. Pyridine (2.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄. The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid (mp 148–150°C) in 78% yield.

Table 1. Optimization of Amination Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 25 | 78 |

| Et₃N | THF | 25 | 65 |

| NaHCO₃ | H₂O/EtOAc | 40 | 52 |

Alternative Methodologies and Intermediate Modifications

Palladium-Catalyzed Amination

A patent-disclosed approach employs palladium catalysis to introduce the butan-2-yl group. Here, 2,5-dichloro-4-methoxybenzenesulfonyl chloride is treated with a palladium catalyst (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%) in toluene under reflux. Butan-2-amine is added slowly, and the mixture is stirred for 24 hours. While this method achieves 70% yield, the requirement for specialized catalysts and prolonged reaction times limits its practicality for large-scale synthesis.

Protection-Deprotection Strategies

To mitigate side reactions during amination, tert-butoxycarbonyl (Boc) protection of butan-2-amine has been explored. The Boc-protected amine is coupled with the sulfonyl chloride in DCM using 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent deprotection with trifluoroacetic acid (TFA) affords the target compound in 82% yield. However, this multistep approach introduces scalability challenges due to additional purification requirements.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The final product is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms a purity of 99.2% with a retention time of 6.8 minutes. Residual solvents (DCM, ethanol) are quantified via GC-MS, adhering to ICH Q3C guidelines (<10 ppm).

Scalability and Industrial Considerations

Kilogram-Scale Production

A pilot-scale synthesis demonstrates the feasibility of producing this compound at the kilogram level. Key modifications include:

Cost-Benefit Analysis

Table 2. Comparative Cost Analysis (per kg)

| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |

|---|---|---|---|

| Pyridine-Mediated | 420 | 180 | 600 |

| Palladium-Catalyzed | 680 | 320 | 1,000 |

| Boc-Protected | 550 | 250 | 800 |

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include substituted sulfonamides, sulfonic acids, and sulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(2,5-Dichlorobenzenesulfonamido)-3-Methylbutanoic Acid

This compound, reported in Acta Crystallographica Section E (), shares the 2,5-dichlorobenzenesulfonamide core but differs in key aspects:

- N-Substituent: The analog features a 3-methylbutanoic acid group, introducing a carboxylic acid moiety, which enhances polarity and hydrogen-bonding capacity compared to the butan-2-yl group in the target compound.

- Benzene Substituents : Lacks the 4-methoxy group present in the target compound, reducing electron-donating effects on the aromatic ring.

- Crystallographic Data : Single-crystal X-ray analysis of the analog reveals a mean C–C bond length of 0.005 Å and an R factor of 0.041, indicating high structural precision. The absence of a methoxy group likely simplifies crystal packing compared to the target compound .

Table 1: Structural and Physical Properties Comparison

| Property | N-Butan-2-yl-2,5-Dichloro-4-Methoxybenzenesulfonamide | 2-(2,5-Dichlorobenzenesulfonamido)-3-Methylbutanoic Acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂NO₃S | C₁₁H₁₃Cl₂NO₄S |

| N-Substituent | Branched butan-2-yl | 3-Methylbutanoic acid |

| Benzene Substituents | 2,5-Cl; 4-OCH₃ | 2,5-Cl |

| Polarity | Moderate (alkyl-dominated) | High (carboxylic acid) |

| Crystallographic R Factor | Not reported | 0.041 |

Impact of Substituent Position and Identity

- This contrasts with non-methoxy analogs, which may exhibit reduced electronic modulation .

- Chlorine vs. Methyl Substituents : highlights that positional isomerism (e.g., 2- vs. 3-methylbenzylamine) affects boiling points (e.g., Δbp ≈ 6–9°C). Extrapolating this, the 2,5-dichloro-4-methoxy arrangement in the target compound likely alters melting points and solubility relative to analogs with fewer or differently positioned substituents .

Biological Activity

N-butan-2-yl-2,5-dichloro-4-methoxybenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅Cl₂NO₃S. Its structure includes:

- Butan-2-yl group : Enhances lipophilicity.

- Dichloro substituents : Potentially increase biological activity through halogen bonding.

- Methoxy group : May influence solubility and interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with butan-2-amine in the presence of a base like triethylamine. This process allows for the formation of the sulfonamide linkage while neutralizing hydrochloric acid generated during the reaction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent for clinical applications.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. For instance:

- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : The compound may also modulate receptor activity involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed a dose-dependent response against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

-

Inflammation Model :

- In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

-

Molecular Docking Studies :

- Computational studies using molecular docking revealed that the compound binds effectively to the active site of cyclooxygenase (COX) enzymes, suggesting its role as a COX inhibitor .

Comparison with Similar Compounds

This compound can be compared to other sulfonamides:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Significant | Moderate |

| N-propyl-4-methylbenzenesulfonamide | Moderate | Low |

| Sulfamethoxazole | High | Moderate |

The unique combination of substituents in this compound enhances its biological activity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.